2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide
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Overview
Description
2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by cyclization and subsequent functionalization. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methyl-1H-benzimidazole-5-carboxamide
- 2-Amino-1-phenyl-1H-benzimidazole-5-carboxamide
- 2-Amino-1-ethyl-1H-benzimidazole-5-carboxamide
Uniqueness
2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
590374-72-4 |
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Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-amino-1-cyclohexylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-13(19)9-6-7-12-11(8-9)17-14(16)18(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,15,19)(H2,16,17) |
InChI Key |
LDTAWZSEZNYZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N)N=C2N |
Origin of Product |
United States |
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